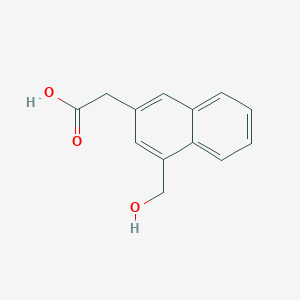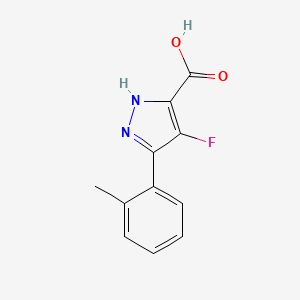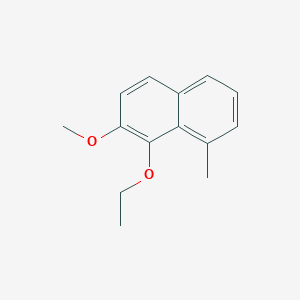![molecular formula C11H16N4O B11887920 2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 1184916-15-1](/img/structure/B11887920.png)
2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, particularly in oncology.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and pathways that are crucial for cell proliferation and survival . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Toyocamycin: A naturally occurring nucleoside with a similar pyrrolo[2,3-d]pyrimidine structure.
Sangivamycin: Another nucleoside analog with pronounced cytotoxic activity.
Tubercidin: Known for its cytotoxic properties and stability of the base-sugar bond.
Uniqueness
2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethyl and methyl substitutions differentiate it from other pyrrolo[2,3-d]pyrimidine derivatives, potentially leading to unique interactions with biological targets and different pharmacokinetic properties.
属性
CAS 编号 |
1184916-15-1 |
|---|---|
分子式 |
C11H16N4O |
分子量 |
220.27 g/mol |
IUPAC 名称 |
2-amino-5,5-diethyl-7-methylpyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C11H16N4O/c1-4-11(5-2)7-6-13-10(12)14-8(7)15(3)9(11)16/h6H,4-5H2,1-3H3,(H2,12,13,14) |
InChI 键 |
ANOSKWWBIRALNZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=CN=C(N=C2N(C1=O)C)N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)

![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)




![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)



